molecular formula C9H8Cl2O3 B14566761 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate CAS No. 61305-55-3

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate

Cat. No.: B14566761
CAS No.: 61305-55-3
M. Wt: 235.06 g/mol
InChI Key: ROQAFYHFQRMGIO-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate is a chemical compound that belongs to the family of quinone derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a cyclohexadiene ring with two chlorine atoms and a methyl group, along with an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the halogenation of quinone derivatives. One common method is the halogenation of the corresponding quinone imines. The reaction conditions often include the use of solvents like chloroform (CDCl3) and the application of techniques such as thin-layer chromatography (TLC) for purity determination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes, where the quinone imines are treated with halogenating agents under controlled conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinone derivatives, hydroquinones, and other functionalized cyclohexadiene compounds .

Scientific Research Applications

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with biological molecules. It can act as an electron acceptor in redox reactions, disrupting cellular processes in microorganisms and cancer cells. The molecular targets include enzymes involved in electron transfer and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate
  • 3,5-Dichloro-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetate
  • 3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene derivatives

Uniqueness

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group on the cyclohexadiene ring, along with the acetate functional group, makes it particularly effective in its applications .

Properties

CAS No.

61305-55-3

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

(3,5-dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) acetate

InChI

InChI=1S/C9H8Cl2O3/c1-5(12)14-9(2)3-6(10)8(13)7(11)4-9/h3-4H,1-2H3

InChI Key

ROQAFYHFQRMGIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)C

Origin of Product

United States

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